3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine
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Overview
Description
3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a bromine atom, a piperidine ring, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by bromination. One common method involves the use of 2-aminopyridine, an aldehyde, and a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-3-yl)imidazo[1,2-a]pyridine: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chloro-2-(piperidin-3-yl)imidazo[1,2-a]pyridine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.
3-Iodo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine: Contains an iodine atom, which may affect its reactivity and biological interactions.
Uniqueness
3-Bromo-2-(piperidin-3-yl)imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C12H14BrN3 |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
3-bromo-2-piperidin-3-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H14BrN3/c13-12-11(9-4-3-6-14-8-9)15-10-5-1-2-7-16(10)12/h1-2,5,7,9,14H,3-4,6,8H2 |
InChI Key |
UGVHGCGLZUDYCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=C(N3C=CC=CC3=N2)Br |
Origin of Product |
United States |
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